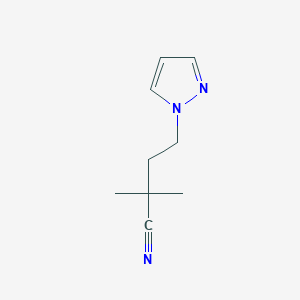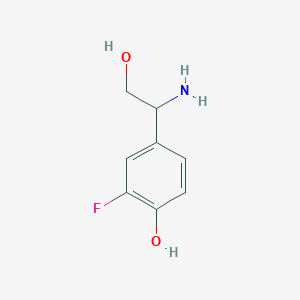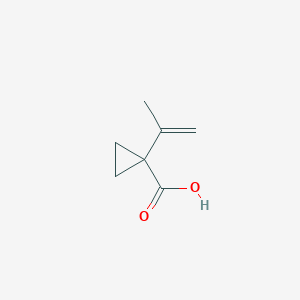
Isopropenylcyclopropanecarboxylic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropenylcyclopropanecarboxylic acid is a unique organic compound characterized by a cyclopropane ring substituted with an isopropenyl group and a carboxylic acid group. This compound is notable for its strained ring structure, which imparts significant reactivity and makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropenylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of isopropenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound acid may involve the high-temperature copolymerization of ethyl esters of vinyl- or this compound acids with sulfur dioxide. This method allows for the production of functionally substituted unsaturated polysulfones, which are valuable in various applications .
Chemical Reactions Analysis
Types of Reactions: Isopropenylcyclopropanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted cyclopropanes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isopropenylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: The compound is used in the production of functionally substituted unsaturated polysulfones, which have applications in materials science and engineering
Mechanism of Action
The mechanism of action of isopropenylcyclopropanecarboxylic acid involves its ability to undergo ring-opening reactions due to the strain in the cyclopropane ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the functional groups present and the reaction conditions .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the isopropenyl group.
Vinylcyclopropanecarboxylic acid: Similar structure but with a vinyl group instead of an isopropenyl group.
Ethylcyclopropanecarboxylic acid: Contains an ethyl group instead of an isopropenyl group.
Uniqueness: Isopropenylcyclopropanecarboxylic acid is unique due to the presence of the isopropenyl group, which imparts additional reactivity and allows for the formation of more complex derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-prop-1-en-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-5(2)7(3-4-7)6(8)9/h1,3-4H2,2H3,(H,8,9) |
InChI Key |
LNZZXFLLDKRNNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)

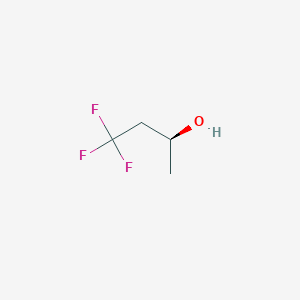
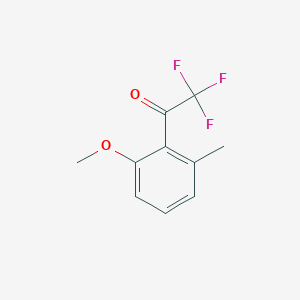
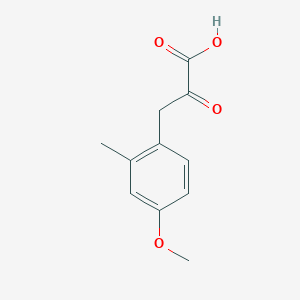
![2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13587351.png)
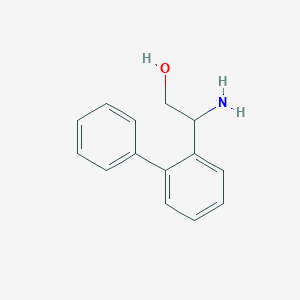
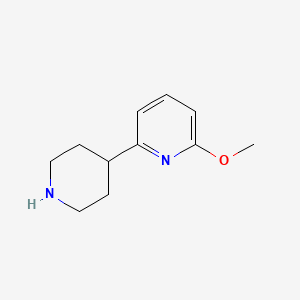
![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)
